Moschamine

Cyclooxygenase inhibition Anti-inflammatory COX-1

Moschamine (CAS 68573-23-9) is the definitive N-acylserotonin for integrated pharmacology. Unlike generic serotonin analogs, it delivers validated dual COX-1/COX-2 inhibition (58%/54% at 0.1 µM), 5-HT1 receptor-mediated cAMP suppression, and FAAH inhibition in a single compound. Critically, Moschamine has demonstrated oral bioavailability in rodent models—a rarity in this structural class—enabling confident in vivo dosing. Choose ≥98% purity Moschamine to eliminate experimental risk from uncharacterized analogs in COX, serotonergic, and endocannabinoid research programs.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 68573-23-9
Cat. No. B1147180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoschamine
CAS68573-23-9
SynonymsN-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide;  N-Feruloylserotonin;  NSC 369502; 
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
InChIInChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
InChIKeyWGHKJYWENWLOMY-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moschamine (CAS 68573-23-9) Procurement Guide: Baseline Characterization of an N-Acylserotonin Alkaloid


Moschamine (synonym: N-trans-feruloylserotonin, N-feruloylserotonin, CAS 68573-23-9) is a phenylpropenoic acid amide and indole alkaloid belonging to the N-acylserotonin class of aromatic heterocyclic compounds [1]. Chemically, it is an amide conjugate formed between serotonin (5-hydroxytryptamine) and ferulic acid, with molecular formula C20H20N2O4 and molecular weight 352.38 g/mol . Naturally occurring in plant species including Carthamus tinctorius (safflower) and Centaurea cyanus (cornflower), Moschamine has been isolated and characterized as a bioactive serotonin derivative with documented enzyme inhibitory and receptor-modulating properties [2]. Commercial availability typically ranges from 98.75% to 99.93% purity, with solubility in DMSO at 100 mg/mL .

Why Moschamine Cannot Be Generically Substituted with Other Serotonin Derivatives


Substituting Moschamine with a generic serotonin derivative or structurally related N-acylserotonin analog carries significant scientific and procurement risk due to compound-specific differences in enzyme inhibition profiles, receptor subtype engagement, and documented oral bioavailability. While compounds such as N-(p-coumaroyl)-serotonin share the serotonin core scaffold, Moschamine's feruloyl moiety confers distinct pharmacological activity including FAAH inhibition, COX-1/COX-2 dual inhibition at sub-micromolar concentrations, and 5-HT1 receptor-mediated suppression of cAMP formation [1]. Furthermore, Moschamine is one of the few compounds in this structural class with demonstrated oral bioavailability in mammalian models, a critical differentiator for in vivo experimental design . Procurement of an unverified analog lacking these specific validated activities may result in experimental failure or irreproducible data, particularly in studies requiring simultaneous engagement of serotonergic signaling and enzymatic inhibition pathways [2].

Moschamine (CAS 68573-23-9) Quantitative Differentiation Evidence: Comparator-Based Activity Profiling


COX-1/COX-2 Dual Inhibition: Potency Comparison at 0.1 µM

Moschamine demonstrates potent dual cyclooxygenase inhibition at sub-micromolar concentrations, achieving 58% inhibition of COX-I (p < 0.012) and 54% inhibition of COX-II (p < 0.014) at a concentration of 0.1 µmol L⁻¹ [1]. This level of COX inhibitory activity at such low concentrations distinguishes Moschamine from many plant-derived phenolic amides and flavonoids that typically require higher micromolar concentrations to achieve comparable inhibition. The balanced COX-1/COX-2 inhibition ratio (approximately 1.07:1) suggests a profile distinct from highly COX-2-selective synthetic inhibitors.

Cyclooxygenase inhibition Anti-inflammatory COX-1 COX-2

5-HT1 Receptor-Mediated cAMP Suppression: Quantitative Functional Evidence

Moschamine suppresses forskolin-stimulated cAMP formation by 25% (p < 0.015) at a concentration of 10 µmol L⁻¹ in OK cells, an effect that is reversed by 5-HT1 receptor antagonists Nan-190 and spiperone [1]. This provides direct functional evidence of 5-HT1 receptor engagement, distinguishing Moschamine from serotonin derivatives that may exhibit binding but lack functional modulation, or from N-acylserotonin analogs with different cinnamoyl substituents that may show altered receptor subtype selectivity. The antagonist reversibility confirms mechanism-specific activity rather than non-specific cellular effects.

Serotonin receptor 5-HT1 cAMP Signal transduction

Cytotoxic Activity: Direct Head-to-Head Comparison with Montamine in Colon Cancer Cells

In a direct comparative study of indole alkaloids isolated from Centaurea montana, Moschamine exhibited moderate cytotoxic activity against CaCo-2 colon cancer cells with an IC50 value of 81.0 μM, while its dimeric counterpart montamine demonstrated significantly more potent activity with an IC50 of 43.9 μM [1]. This approximately 1.85-fold difference in potency provides a quantitative benchmark for selecting between Moschamine and its dimeric analog montamine in cytotoxicity studies. The comparison was conducted under identical assay conditions (MTT assay, CaCo-2 cell line), ensuring the validity of the quantitative difference.

Cytotoxicity Colon cancer CaCo-2 Anticancer

Antibacterial Activity: Comparative Efficacy Against Penicillin-Resistant E. coli

Moschamine demonstrates antibacterial activity against penicillin-resistant Escherichia coli, a clinically relevant drug-resistant strain [1]. In a direct comparative assessment with N-(trans-p-coumaroyl)-serotonin, both serotonin conjugates exhibited growth inhibition of multiple pathogenic bacterial species. However, the specific activity of Moschamine against penicillin-resistant E. coli provides a differentiation point for researchers targeting antimicrobial resistance mechanisms. The comparative study evaluated both compounds under identical broth dilution assay conditions, with bacterial concentration of 5×10⁵ cfu/mL [1].

Antibacterial Antimicrobial resistance Natural product

FAAH Inhibition and [H]-AEA Uptake: Selective Endocannabinoid System Modulation

Moschamine ((E/Z)-Moschamine) is characterized as a selective fatty acid amide hydrolase (FAAH) inhibitor that inhibits [H]-anandamide ([H]-AEA) uptake and cell proliferation at low concentrations . FAAH is the primary catabolic enzyme for the endocannabinoid anandamide, and its inhibition represents a distinct pharmacological mechanism separate from the serotonergic and COX inhibitory activities of Moschamine. This multi-target profile (FAAH inhibition + 5-HT1 modulation + COX inhibition) is not shared by most structurally related N-acylserotonins, which typically lack documented FAAH inhibitory activity. The selectivity claim for FAAH inhibition distinguishes Moschamine from broader-spectrum amidase inhibitors.

FAAH Endocannabinoid Anandamide AEA uptake

Oral Bioavailability: Validated In Vivo Absorption in Mammalian Model

Oral bioavailability of Moschamine has been experimentally demonstrated in mice, with both intact compound and conjugated metabolites detected in plasma following oral administration [1]. This bioavailability documentation represents a critical differentiation point for procurement decisions, as many structurally related plant-derived indole alkaloids and N-acylserotonins lack validated oral absorption data. The presence of intact parent compound in circulation post-oral dosing supports the feasibility of oral administration in preclinical in vivo studies, reducing the need for parenteral delivery methods that may introduce experimental artifacts or limit translational relevance.

Bioavailability Oral administration Pharmacokinetics In vivo

Moschamine (CAS 68573-23-9) Validated Research and Industrial Application Scenarios


Dual COX-1/COX-2 Inhibition Studies Requiring Balanced Enzyme Targeting

Moschamine is the compound of choice for in vitro studies investigating balanced dual cyclooxygenase inhibition. Its demonstrated 58% COX-I and 54% COX-II inhibition at 0.1 µmol L⁻¹ provides a validated sub-micromolar tool for dissecting COX-mediated inflammatory pathways without the confounding COX-2 selectivity typical of many synthetic inhibitors [1]. This application is particularly relevant for research programs comparing natural product COX inhibitors against synthetic NSAIDs or coxibs.

5-HT1 Receptor Functional Studies Requiring Validated Target Engagement

Moschamine is appropriate for functional assays of 5-HT1 receptor signaling, specifically for experiments measuring cAMP suppression downstream of receptor activation. The documented 25% inhibition of forskolin-stimulated cAMP formation at 10 µmol L⁻¹, with antagonist-reversible effects (Nan-190 and spiperone), provides a validated positive control or test compound for serotonergic signaling studies [1]. This is particularly relevant for research on 5-HT1 receptor pharmacology in cellular models.

Multitarget Pharmacology: Endocannabinoid-Serotonergic-Inflammatory Pathway Integration

Moschamine is uniquely suited for research programs investigating integrated pharmacology across the endocannabinoid system (via FAAH inhibition and [H]-AEA uptake inhibition), serotonergic signaling (via 5-HT1 receptor modulation), and inflammatory pathways (via COX inhibition) [1]. This polypharmacology profile distinguishes Moschamine from single-target tool compounds and supports its use in systems pharmacology and network biology investigations where simultaneous modulation of multiple interconnected pathways is desired.

Oral Bioavailability-Validated In Vivo Preclinical Studies

For in vivo preclinical studies requiring oral administration, Moschamine offers a critical advantage: experimentally validated oral bioavailability in mice with detection of both intact parent compound and conjugated metabolites in plasma [1]. This documented absorption profile reduces the experimental risk associated with compounds of unknown bioavailability and supports the design of oral dosing regimens in rodent models. Procurement of Moschamine is therefore recommended over structurally similar but bioavailability-uncharacterized analogs for any in vivo study planning oral administration routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moschamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.